
1-Phenylpiperazine dihydrochloride
Overview
Description
Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its chemical formula C10H14N2 and a molar mass of 162.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at high temperatures (160-250°C) to form phenylpiperazine hydrochloride, which is then treated with an alkaline aqueous solution to obtain the final product .
Industrial Production Methods: The industrial production of phenylpiperazine typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and cost-effectiveness. The process results in a product with a purity of over 99.5% and a yield above 75% .
Chemical Reactions Analysis
Types of Reactions: Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: Phenylpiperazine can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Phenylpiperazine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated compounds and alkylating agents are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted phenylpiperazine derivatives .
Scientific Research Applications
Pharmacological Applications
1-Phenylpiperazine dihydrochloride has been studied for its interactions with neurotransmitter systems, particularly its effects on serotonin and dopamine levels. These interactions have implications for several therapeutic areas:
- Antidepressant Activity : PPD acts as a serotonin receptor antagonist, which may contribute to its antidepressant-like effects. Studies have shown that it can influence mood and behavior by modulating serotonin pathways, making it a candidate for further research in depression treatment .
- Anxiolytic Effects : Research indicates that PPD may exhibit anxiolytic properties. Its ability to affect neurotransmitter levels can lead to reduced anxiety symptoms in animal models, suggesting potential use in treating anxiety disorders .
- Antitussive Properties : PPD is also noted for its antitussive (cough-suppressing) effects, which are relevant in the formulation of cough medications. Its mechanism involves modulation of cough reflex pathways .
Synthesis and Derivative Development
The synthesis of 1-phenylpiperazine and its derivatives is a focus of ongoing research. Various studies have explored structural modifications to enhance efficacy and reduce side effects:
- Acaricidal Activity : Recent studies have synthesized phenylpiperazine derivatives that demonstrate acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite). This highlights the compound's potential beyond human medicine into agricultural applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine derivatives have led to the development of compounds with improved solubility and bioavailability, crucial for effective drug design. For example, modifications that enhance interaction with biological targets can significantly improve therapeutic outcomes .
Detection of Substance Abuse
This compound has also been implicated in the detection of piperazine derivatives used recreationally. Research has developed rapid testing methods using liquid chromatography-mass spectrometry (LC-MS) to identify these compounds in biological samples:
- Detection Methods : A targeted approach has been established for detecting abused piperazine derivatives, including PPD. The method allows for the identification of these substances in blood and urine, aiding in clinical toxicology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of phenylpiperazine and its derivatives varies depending on the specific application. In the context of intestinal permeation enhancers, phenylpiperazine enhances transepithelial transport by affecting the tight junctions in the intestinal epithelium . In medicinal applications, phenylpiperazine derivatives interact with various molecular targets, including neurotransmitter receptors and ion channels, to exert their therapeutic effects .
Comparison with Similar Compounds
Phenylpiperazine is part of a larger class of compounds known as piperazines. Similar compounds include:
Benzylpiperazine: Known for its stimulant properties.
Diphenylpiperazine: Used in the synthesis of various pharmaceuticals.
Diphenylmethylpiperazine: Studied for its potential therapeutic applications.
Phenylpiperazine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Biological Activity
1-Phenylpiperazine dihydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in pharmacological applications. This compound is a derivative of piperazine, a well-known class of compounds with various therapeutic effects. The focus of this article is to explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H16Cl2N2
- Molecular Weight : 235.153 g/mol
- Stereochemistry : Achiral
- InChIKey : CUTPTQNQXVVRDB-UHFFFAOYSA-N
This compound acts primarily as an adrenergic alpha-antagonist , which means it binds to alpha-adrenergic receptors without activating them. This property allows it to block the actions of endogenous or exogenous adrenergic agonists, making it useful in treating conditions such as hypertension and vasospasm .
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds containing the phenylpiperazine moiety. For instance, a study investigating ultrashort acting beta-adrenoceptor antagonists highlighted that derivatives with phenylpiperazine exhibited minimal inhibitory concentrations (MICs) greater than 1.00 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . However, some derivatives demonstrated enhanced efficacy against Candida albicans, with one compound showing an MIC of 0.78 mg/mL .
2. Enhancing Intestinal Permeability
Research has shown that 1-phenylpiperazine can significantly enhance transepithelial transport across intestinal barriers with low cytotoxicity. A study using Caco-2 cell models revealed that certain derivatives could improve the permeability of calcein (a fluorescent marker) over 100-fold compared to controls. Notably, substitutions on the phenyl ring influenced both efficacy and toxicity profiles, suggesting potential applications in oral drug delivery systems .
3. Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Binding studies indicate that 1-phenylpiperazine derivatives can interact with various serotonin receptor subtypes, which may contribute to their anxiolytic and antidepressant-like effects observed in animal models .
Case Studies and Research Findings
Toxicological Profile
While this compound shows promising biological activity, its safety profile must be considered. Toxicological assessments indicate skin and eye irritation potential, but no significant sensitization effects have been reported . The compound is classified as slightly hazardous for water environments due to its environmental persistence.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-phenylpiperazine dihydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting aniline derivatives with diethanolamine under controlled temperature and pH conditions yields 1-phenylpiperazine, which is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization involves adjusting stoichiometry (e.g., limiting excess reagents), solvent selection (e.g., ethanol or dichloromethane), and reaction time. Microwave-assisted synthesis has also been employed to reduce reaction time and improve yields (50–70%) while adhering to green chemistry principles .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key precautions include:
- Personal protective equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Spill management: Collect spills mechanically, avoid water streams, and dispose of waste as hazardous material per EPA/DEP guidelines .
- Storage: Keep in sealed containers at room temperature in a dry, ventilated area .
Q. Which analytical methods are recommended for quantifying this compound in biological or environmental samples?
UV-Vis spectroscopy (λmax 239–288 nm) is commonly used for quantification . For complex matrices, high-performance liquid chromatography (HPLC) paired with phosphomolybdic acid (PMA) as a derivatizing agent enhances sensitivity. Sample preparation involves acid extraction (0.1 M HCl) to stabilize the compound .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) accurately calculates molecular orbitals, ionization potentials, and electron affinity. These models help predict reaction sites, such as the nucleophilic nitrogen in the piperazine ring, and guide synthetic modifications . For example, DFT-derived atomic charges explain the compound’s affinity for serotonin receptors .
Q. What pharmacological mechanisms underlie this compound’s interaction with neurotransmitter systems?
The compound acts as a serotonin receptor modulator, promoting central serotonin release. Its substituted phenyl group enhances binding to 5-HT1A/2A receptors, while the piperazine moiety facilitates interactions with dopamine transporters. Advanced studies use radioligand binding assays and in silico docking (e.g., AutoDock Vina) to map binding pockets and quantify affinity (Ki values) .
Q. How do structural modifications (e.g., fluorination or methylation) alter the compound’s pharmacokinetic and toxicological profiles?
Fluorination at the para position (e.g., 1-(4-fluorophenyl)piperazine dihydrochloride) increases metabolic stability by reducing cytochrome P450-mediated oxidation. Methylation of the piperazine ring improves blood-brain barrier permeability. Toxicity studies require Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rats: 210 mg/kg) .
Q. What strategies address contradictions in reported bioactivity data for 1-phenylpiperazine derivatives?
Discrepancies often arise from assay variability (e.g., cell type, incubation time). Standardization using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) and meta-analysis of structure-activity relationships (SAR) can resolve conflicts. For example, conflicting serotonin release data may reflect differences in intracellular calcium flux measurements .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Microwave-assisted synthesis reduces energy use and reaction time (1–2 hours vs. 24 hours conventional) while minimizing reagent excess (1.1 eq. of 1-phenylpiperazine) . Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) further enhance sustainability.
Q. Methodological Challenges
Q. What in silico tools are effective for predicting toxicity when experimental data are limited?
Use QSAR models (e.g., ProTox-II or LAZAR) to estimate LD50 and hepatotoxicity based on structural descriptors. Extrapolate from analogs like 1-(3-chlorophenyl)piperazine, which shares similar reactivity but has better-characterized toxicity profiles .
Q. How can researchers validate the purity of this compound batches for in vivo studies?
Combine HPLC (≥98% purity threshold) with mass spectrometry (MS) to detect trace impurities (e.g., unreacted aniline). Nuclear magnetic resonance (NMR) confirms structural integrity, focusing on piperazine proton signals (δ 2.5–3.5 ppm) .
Properties
IUPAC Name |
1-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-54-6 | |
Record name | 1-Phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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